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In the landscape of epigenetic therapies for Acute Myeloid Leukemia (AML), small molecule

inhibitors targeting bromodomains have emerged as a promising avenue. This guide provides a

detailed comparison of two such inhibitors, Y08262 and I-CBP112, both of which target the

bromodomains of the closely related histone acetyltransferases, CREB-binding protein (CBP)

and p300. While extensive preclinical data is available for I-CBP112, information on Y08262 is

currently limited, a factor that will be reflected in this comparative analysis.

Overview and Mechanism of Action
Both Y08262 and I-CBP112 are potent and selective inhibitors of the CBP/p300

bromodomains. These bromodomains are "readers" of epigenetic marks, specifically

recognizing acetylated lysine residues on histone tails and other proteins. By binding to these

acetylated lysines, CBP and p300 are recruited to chromatin where they act as transcriptional

co-activators, promoting the expression of genes crucial for cell growth and proliferation. In

AML, the aberrant activity of CBP/p300 is implicated in driving oncogenic gene expression

programs, including that of the proto-oncogene MYC.[1][2][3]

Y08262 and I-CBP112 function by competitively binding to the acetyl-lysine binding pocket of

the CBP/p300 bromodomains, thereby preventing their interaction with acetylated histones and

disrupting their transcriptional co-activator function. This leads to the downregulation of key

oncogenes and subsequent anti-leukemic effects.
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Quantitative Performance Data
The following tables summarize the available quantitative data for Y08262 and I-CBP112 from

preclinical studies in AML models.

Table 1: Biochemical and In Vitro Potency

Parameter Y08262 I-CBP112 Reference(s)

Target CBP Bromodomain
CBP/p300

Bromodomains
[4]

IC50 (CBP

Bromodomain)
73.1 nM

Not explicitly reported,

but displaces

H3K56ac with an IC50

of 170 nM

[4][5]

Dissociation Constant

(Kd)
Not Reported

CBP: 151 ± 6

nMp300: 167 ± 8 nM
[5]

Table 2: Effects on AML Cell Lines
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Cell Line Genetic Profile Y08262 Effect
I-CBP112
Effect

Reference(s)

KASUMI-1 AML1-ETO+
Data not

available

Dose-dependent

impairment of

clonogenic

growth; Dose-

dependent G1

cell cycle arrest

[6]

SEM MLL-AF4+
Data not

available

Dose-dependent

impairment of

clonogenic

growth

[6]

MOLM-13
MLL-AF9+,

FLT3-ITD+

Data not

available

Dose-dependent

impairment of

clonogenic

growth

[6]

MV4-11
MLL-AF4, FLT3-

ITD

Data not

available

Data not

available in

provided context

Human & Mouse

Leukemic Cell

Lines

Various

Potent inhibitory

activities

reported

Substantially

impaired colony

formation and

induced cellular

differentiation

without

significant

cytotoxicity

[4][6]

Primary MLL-

AF9+ AML cells
MLL-AF9+

Data not

available

Significantly

reduced

leukemia-

initiating potential

in vitro and in

vivo

[6][7]
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Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the mechanism of action of CBP/p300 bromodomain inhibitors

and a typical experimental workflow for their evaluation.

Caption: Mechanism of action of CBP/p300 bromodomain inhibitors in AML.

In Vitro Evaluation In Vivo Evaluation

Biochemical Assay
(e.g., AlphaScreen, TR-FRET)

Determine IC50/Kd

Treat with Y08262 or I-CBP112
(Dose-response)

AML Cell Lines
(e.g., KASUMI-1, MOLM-13)

Cell Viability/Proliferation Assay
(e.g., MTT, CellTiter-Glo) Colony Formation Assay Cell Cycle Analysis

(Flow Cytometry)
Western Blot

(e.g., for MYC, p21 expression)

Patient-Derived Xenograft (PDX)
or Cell Line-Derived Xenograft (CDX)

AML Mouse Model

Treat mice with inhibitor

Monitor Tumor Burden
(e.g., Bioluminescence Imaging) Kaplan-Meier Survival Analysis

Click to download full resolution via product page

Caption: General experimental workflow for evaluating novel inhibitors in AML models.

Detailed Experimental Protocols
Biochemical Assays for Inhibitor Potency

AlphaScreen Assay: This bead-based proximity assay is used to measure the inhibition of

the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.[8][9]

[10] A biotinylated histone peptide is bound to streptavidin-coated donor beads, and a GST-

tagged bromodomain is bound to anti-GST acceptor beads. In the absence of an inhibitor,

the interaction between the bromodomain and the peptide brings the beads into close

proximity, generating a chemiluminescent signal. Competitive inhibitors like Y08262 and I-
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CBP112 disrupt this interaction, leading to a decrease in signal. The IC50 value is

determined by measuring the signal at various inhibitor concentrations.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a

cellular context.[11][12][13][14][15] Cells are treated with the inhibitor or a vehicle control,

followed by heating to a range of temperatures. Ligand-bound proteins are stabilized and

remain soluble at higher temperatures, while unbound proteins denature and aggregate. The

amount of soluble target protein (CBP/p300) at each temperature is then quantified by

Western blotting or other methods to determine the thermal shift induced by the inhibitor.

Cellular Assays in AML Models
Cell Viability and Proliferation Assays: AML cell lines (e.g., KASUMI-1, MOLM-13) are

seeded in 96-well plates and treated with a range of concentrations of the inhibitor for 24, 48,

or 72 hours. Cell viability is assessed using reagents like MTT or CellTiter-Glo, which

measure metabolic activity. The IC50 for cell growth inhibition is then calculated.[16][17]

Colony Formation Assay: This assay evaluates the self-renewal capacity of leukemic stem

and progenitor cells.[18][19] AML cells are plated in a semi-solid medium (e.g.,

methylcellulose) containing the inhibitor or vehicle. After a period of incubation (typically 10-

14 days), the number of colonies is counted. A reduction in colony formation indicates an

impairment of self-renewal. For I-CBP112, this was shown to be a significant effect in both

cell lines and primary AML patient samples.[6]

Cell Cycle Analysis: AML cells are treated with the inhibitor for various time points. Cells are

then fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by

flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M)

is determined. I-CBP112 was shown to induce a dose-dependent G1 arrest in KASUMI-1

cells.[6][20]

Western Blotting: This technique is used to measure the levels of specific proteins. Following

treatment with the inhibitor, AML cells are lysed, and the proteins are separated by gel

electrophoresis, transferred to a membrane, and probed with antibodies against proteins of

interest, such as MYC, p21, and cleaved PARP (an apoptosis marker).
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Based on the currently available data, both Y08262 and I-CBP112 are potent inhibitors of the

CBP bromodomain. I-CBP112 has been more extensively characterized in the context of AML,

demonstrating clear anti-leukemic effects through the impairment of clonogenic growth,

induction of cell cycle arrest, and promotion of differentiation.[6] Furthermore, I-CBP112 has

shown synergistic activity with other anti-cancer agents, including the BET bromodomain

inhibitor JQ1 and the chemotherapeutic drug doxorubicin, suggesting its potential in

combination therapies.[7]

The limited publicly available information on Y08262, while indicating its potency against the

CBP bromodomain and activity in AML cell lines, precludes a detailed, direct comparison with I-

CBP112 at this time.[4] Further studies are required to elucidate the full preclinical profile of

Y08262, including its effects on a broader panel of AML cell lines, its impact on cell fate, and its

in vivo efficacy.

For researchers in the field, I-CBP112 represents a well-validated tool compound for studying

the role of CBP/p300 bromodomains in AML and a benchmark for the development of new

inhibitors. Y08262, with its reported high potency, is a promising new agent that warrants

further investigation to fully understand its therapeutic potential in AML. As more data on

Y08262 becomes available, a more direct and comprehensive comparison will be possible.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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